(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Description
This compound is a structurally complex molecule featuring three key heterocyclic moieties:
- Piperidine scaffold: A six-membered nitrogen-containing ring often used to enhance pharmacokinetic properties, such as solubility and membrane permeability .
- Imidazo[1,2-a]pyridine core: A bicyclic system with a fused imidazole and pyridine ring, frequently employed in medicinal chemistry for its kinase inhibition and CNS activity .
The methyl group on the imidazopyridine may modulate steric interactions and metabolic stability .
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-21(29-12-5-4-10-19(29)25-15)23(30)28-11-6-7-16(14-28)13-20-26-22(27-31-20)17-8-2-3-9-18(17)24/h2-5,8-10,12,16H,6-7,11,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNCLTWKHRUIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone, commonly referred to as a derivative of oxadiazole and imidazopyridine, has garnered significant attention in recent pharmacological studies due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including anticancer properties, antiviral potential, and other therapeutic effects.
1. Chemical Structure and Properties
The compound exhibits a complex structure characterized by multiple functional groups. The presence of the oxadiazole ring is particularly notable for its role in various biological activities. The molecular formula is , with a molecular weight of approximately 348.4 g/mol.
2. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research efforts:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC-3 (Prostate) | 0.67 | |
| HCT-116 (Colon) | 0.80 | |
| ACHN (Renal) | 0.87 | |
| MDA-MB-435 (Melanoma) | 6.82 | |
| T-47D (Breast) | 34.27 |
The compound has shown selective cytotoxicity against various cancer cell lines, indicating its potential as a targeted therapy. The mechanism of action may involve the inhibition of specific kinases associated with cancer cell proliferation.
3. Antiviral Properties
In addition to its anticancer activity, studies have explored the compound's antiviral properties. For instance, it has been evaluated as a potential inhibitor against SARS-CoV-2 entry mechanisms. The structure-activity relationship (SAR) analysis suggests that modifications in the oxadiazole moiety can enhance antiviral efficacy .
The biological activity of this compound is believed to stem from several mechanisms:
- Kinase Inhibition : Several studies indicate that derivatives of oxadiazole can inhibit key kinases involved in cell signaling pathways related to cancer progression .
- Antiviral Mechanisms : The ability to interfere with viral entry points suggests that the compound may alter viral envelope interactions or disrupt host cell pathways utilized by viruses .
5. Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted by Arafa et al. synthesized various oxadiazole derivatives and evaluated their anticancer activities using MTT assays across multiple cancer cell lines, revealing promising results for several compounds including our target compound .
Case Study 2: Antiviral Screening
Research focused on testing the antiviral efficacy of oxadiazole derivatives against SARS-CoV-2 highlighted that specific modifications could significantly enhance their inhibitory capabilities against viral entry pathways .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity :
Research indicates that compounds containing oxadiazole moieties often exhibit anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted that thiazole-pyridine hybrids demonstrated better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil . Given the structural similarity to these effective compounds, the target compound may also possess anticancer potential.
Antimicrobial Properties :
Compounds with oxadiazole and piperidine structures have been investigated for their antimicrobial activities. The introduction of a fluorine atom in the phenyl group can enhance the compound's interaction with biological targets, potentially increasing its effectiveness against bacterial strains. The structural components suggest that this compound could be screened for similar antimicrobial effects.
Neuropharmacological Applications
CNS Activity :
The piperidine ring is known for its role in central nervous system (CNS) activity. Compounds with similar structures have been evaluated for their anticonvulsant properties. For example, thiazole-integrated compounds have shown significant anticonvulsant activity in animal models . The target compound may warrant exploration for its neuropharmacological effects, particularly in seizure models.
Mechanistic Studies
Purinergic Signaling Pathways :
Recent studies have suggested that compounds affecting purinergic signaling can modulate immune responses and inflammation . Given that our compound has potential interactions with various biological pathways, it could be beneficial to investigate its effects on purinergic receptors and related signaling cascades.
Case Studies and Research Findings
Several studies have investigated similar compounds with promising results:
- Antitumor Efficacy : A thiazole-pyridine hybrid was found to have an IC50 value of 0.71 μM against breast cancer cells, indicating a strong potential for development into therapeutic agents .
- Anticonvulsant Activity : Compounds structurally related to the target compound exhibited median effective doses significantly lower than standard treatments in seizure models, suggesting a high therapeutic index .
These findings underscore the importance of exploring the biological activities of (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone in various pharmacological contexts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : The target compound’s 2-fluorophenyl group likely reduces LogP compared to chlorophenyl analogues (e.g., ), balancing solubility and membrane permeability.
- Metabolic Stability: The methyl group on imidazopyridine may slow oxidative metabolism compared to non-methylated derivatives (e.g., ).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what are the critical reaction intermediates?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
-
Step 1 : Condensation of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with fluorophenyl aldehydes to form key intermediates (e.g., oxadiazole rings) .
-
Step 2 : Cyclization reactions using formic acid derivatives as CO surrogates, analogous to palladium-catalyzed reductive cyclization methods for nitroarenes .
-
Step 3 : Functionalization of the piperidine and imidazopyridine moieties via nucleophilic substitution or coupling reactions .
-
Key intermediates : Fluorophenyl-oxadiazole precursors and piperidinylmethyl derivatives.
- Data Table : Example reaction conditions from analogous syntheses :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 3-Fluoro-benzaldehyde, HCl, MeOH, 60°C | 72 | 95% |
| 2 | Pd(OAc)₂, HCO₂H, 80°C, 12h | 65 | 90% |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl, oxadiazole, and imidazopyridine groups) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- Chromatography : HPLC with ammonium acetate buffer (pH 6.5) for purity assessment .
- IR Spectroscopy : Detection of oxadiazole C=N stretches (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yield be optimized for the oxadiazole-piperidine intermediate?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ vs. Pd/C for reductive cyclization efficiency; lower catalyst loading (1 mol%) reduces costs .
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low dielectric) for cyclization step; DMF improves solubility of nitro precursors .
- Temperature Gradients : Optimize cyclization between 70–90°C to balance reaction rate and side-product formation .
- Contradiction Note : Higher temperatures (>90°C) may degrade fluorophenyl groups, reducing yield despite faster kinetics .
Q. How to resolve discrepancies in ¹H NMR data for the imidazopyridine moiety?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering in imidazopyridine) by acquiring spectra at 25°C vs. 50°C .
- Deuterated Solvents : Compare DMSO-d₆ (polar) vs. CDCl₃ (non-polar) to assess hydrogen bonding interactions .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions (δ 6.5–8.5 ppm) .
- Contradiction Example : Conflicting δ 7.2–7.4 ppm signals in imidazopyridine may arise from rotamers; use NOESY to confirm spatial proximity .
Q. What strategies mitigate toxicity risks during in vitro assays?
- Methodological Answer :
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify reactive metabolites .
- Cytotoxicity Screening : Use MTT assays on HEK-293 cells at 10–100 µM doses; IC₅₀ values >50 µM indicate low acute toxicity .
- Contradiction Note : Fluorinated compounds may exhibit false-positive toxicity due to fluoride release; confirm via ion-selective electrode .
Data Contradiction Analysis
Q. Conflicting reports on solubility in polar vs. non-polar solvents: How to validate?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (e.g., EtOAc, DCM) .
- Contradiction Source : Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline). Validate via PXRD .
- Table : Solubility data from analogous compounds :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water (pH 6.5) | <0.1 | Poor aqueous solubility |
| DMSO | >50 | Suitable for in vitro assays |
Experimental Design Recommendations
Designing SAR studies for fluorophenyl-oxadiazole derivatives
- Methodological Framework :
- Variable Groups : Modify fluorophenyl substituents (e.g., 2-F vs. 3-F) and piperidine N-alkylation .
- Biological Endpoints : Measure kinase inhibition (IC₅₀) and logP for lipophilicity .
- Statistical Analysis : Use ANOVA to compare activity trends across substituents (p <0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
